molecular formula C₂₂H₂₆ClFO₄ B1147457 21-Dehydro Clocortolone CAS No. 61744-29-4

21-Dehydro Clocortolone

Cat. No.: B1147457
CAS No.: 61744-29-4
M. Wt: 408.89
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on structural and functional analogs discussed in the evidence, this analysis will focus on Clocortolone Pivalate (CAS 34097-16-0), a closely related corticosteroid with a pivalate ester at the C21 position. Clocortolone pivalate is a halogenated, moderately potent glucocorticoid used topically for inflammatory skin conditions .

Clocortolone pivalate (C₂₇H₃₆ClFO₅) is chemically defined as 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate . Its structure includes:

  • Chlorine at C4 and fluorine at C6 to enhance glucocorticoid receptor affinity and anti-inflammatory potency.
  • Methylation at C16 to reduce systemic absorption and allergic reactions.
  • A pivalate ester at C21 to increase lipophilicity and prolong cutaneous retention .

Clinical trials demonstrate its efficacy in treating eczema, psoriasis, and dermatitis with minimal systemic adverse effects (0.1% cream formulation) .

Properties

IUPAC Name

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18-19,28H,6,8-9H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXQZXLACNQJND-RFPWEZLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

21-Dehydro Clocortolone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized or reduced derivatives of this compound.

Scientific Research Applications

21-Dehydro Clocortolone has several scientific research applications:

Mechanism of Action

The mechanism of action of 21-Dehydro Clocortolone is similar to that of other corticosteroids. It exerts its effects by binding to the glucocorticoid receptor, forming a complex that migrates to the cell nucleus. This complex then binds to DNA, initiating the transcription of genes that encode for anti-inflammatory proteins such as lipocortins . These proteins inhibit the release of arachidonic acid, a precursor of pro-inflammatory mediators like prostaglandins and leukotrienes .

Comparison with Similar Compounds

Key Observations :

Halogenation: Clocortolone’s C4-Cl and C6-F enhance receptor binding and anti-inflammatory activity compared to non-halogenated analogs like cortodoxone . Diflucortolone’s C9-F further increases potency but raises the risk of skin atrophy .

Esterification :

  • The C21 pivalate ester in clocortolone and diflucortolone improves lipophilicity, enabling deeper skin penetration than hydrocortisone (unmodified C21-OH) .
  • Clobetasone’s C17 butyrate ester contributes to higher potency but greater systemic absorption .

Pharmacokinetic and Clinical Comparisons

Metabolic Stability

  • Clocortolone pivalate’s pivalate ester resists esterase hydrolysis, prolonging cutaneous activity (>12 hours) compared to cortodoxone (unmodified C21-OH; half-life <6 hours) .
  • Diflucortolone pivalate’s dual C6-F/C9-F increases metabolic stability but correlates with higher rates of telangiectasia .

Formulation and Impurity Considerations

  • Vehicle Composition : Clocortolone pivalate 0.1% cream includes white petrolatum , mineral oil , and stearyl alcohol , which enhance barrier repair and hydration while minimizing irritation .
  • Impurities :
    • 6-Desfluoro-4-fluoro clocortolone (CAS 1365530-50-2): A synthetic byproduct with reduced anti-inflammatory activity .
    • 21-Deoxycortisone (CAS 1882-82-2): A dehydroxylated analog lacking glucocorticoid activity .

Q & A

Basic Research Questions

Q. What are the critical structural features of 21-Dehydro Clocortolone that influence its pharmacological activity, and how do these compare to other corticosteroids?

  • Methodological Answer : Analyze the core structure (three 6-carbon rings, one 5-carbon ring) and modifications such as esterification at C20 (to enhance lipophilicity), halogenation at C4 and C13 (fluorine and chlorine for efficacy/safety), and methylation at C8 (to reduce allergic reactions). Use solid-state nuclear magnetic resonance (NMR) techniques, such as 13C-CP-MAS-NMR, to map carbon nuclei dynamics and correlate structural features with receptor-binding affinity . Comparative studies with corticosteroids lacking these modifications (e.g., hydrocortisone) can isolate the impact of specific substituents.

Q. How does the metabolic stability of this compound differ from its parent compound, and what experimental models are suitable for assessing this?

  • Methodological Answer : Employ in vitro hepatic microsomal assays or cell-based models (e.g., human keratinocytes) to quantify metabolic breakdown rates. Structural esterification at C20 (pivalate group) reduces first-pass metabolism, which can be validated via high-performance liquid chromatography (HPLC) to track metabolite formation. Compare with non-esterified analogs to demonstrate enhanced stability .

Advanced Research Questions

Q. How can researchers design experiments to isolate the anti-inflammatory effects of this compound from systemic side effects in preclinical models?

  • Methodological Answer : Use ex vivo skin penetration assays (Franz diffusion cells) to quantify cutaneous bioavailability while minimizing systemic absorption. Pair this with cytokine profiling (e.g., IL-6, TNF-α) in localized tissue vs. serum to differentiate local vs. systemic immune modulation. Dose-response studies in murine models should include endpoints like epidermal thickness (histopathology) and adrenal suppression markers (ACTH/cortisol levels) .

Q. What strategies resolve contradictions in spin-lattice relaxation time (T₁) data across carbon nuclei in solid-state NMR studies of this compound?

  • Methodological Answer : Discrepancies in T₁ values (e.g., 184 s for C5 vs. 1 s for C12/C17) may arise from molecular mobility gradients or crystallographic heterogeneity. Address this by:

  • Conducting variable-temperature NMR to assess thermal motion effects.
  • Using density functional theory (DFT) simulations to model carbon environments and validate experimental T₁ trends.
  • Replicating measurements under controlled humidity to exclude hydration-state artifacts .

Q. How should researchers ensure transparency and reproducibility in preclinical studies of this compound?

  • Methodological Answer : Adhere to reporting standards such as ARRIVE guidelines:

  • Detail synthesis protocols (e.g., esterification conditions, purity thresholds via HPLC).
  • Share raw NMR/spectroscopic data in supplementary materials.
  • Disclose limitations (e.g., species-specific pharmacokinetics in animal models) and validate findings across independent labs .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent efficacy vs. toxicity in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal Emax) to quantify therapeutic windows. For toxicity thresholds, apply benchmark dose (BMD) analysis. Pair with meta-analytic techniques to harmonize data from heterogeneous studies (e.g., differing vehicle controls), referencing Cochrane systematic review methodologies for bias minimization .

Q. How can conflicting results about receptor-binding affinity be reconciled across studies?

  • Methodological Answer : Conduct competitive binding assays under standardized conditions (pH, temperature, receptor isoform specificity). Use surface plasmon resonance (SPR) to measure real-time binding kinetics and compare with radioligand displacement data. Cross-validate with molecular docking simulations to identify steric/electronic influences of structural modifications .

Structural & Mechanistic Studies

Q. What advanced spectroscopic techniques elucidate the dynamic behavior of this compound in biological matrices?

  • Methodological Answer : Combine solid-state NMR with cryo-electron microscopy (cryo-EM) to visualize interactions with lipid bilayers. Time-resolved fluorescence spectroscopy can track conformational changes in glucocorticoid receptor complexes. For metabolic tracking, employ LC-MS/MS with isotopic labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.